

A Comprehensive Technical Guide to 3-Bromo-1H-pyrazol-5-amine

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Compound of Interest

Compound Name: 3-Bromo-1H-pyrazol-5-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Bromo-1H-pyrazol-5-amine**, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. This document details the chemical identity, physicochemical properties, and a key synthesis protocol for **3-Bromo-1H-pyrazol-5-amine**, offering valuable information for researchers engaged in the synthesis and application of novel pyrazole derivatives.

Chemical Identity and Structure

3-Bromo-1H-pyrazol-5-amine is a substituted pyrazole with the molecular formula $C_3H_4BrN_3$.
[1][2] There appears to be some inconsistency in the literature and commercial listings regarding its CAS number, with both 1203705-55-8 and 950739-21-6 being used to refer to this compound.[1][2][3][4][5][6] For the purposes of this guide, we will consider both numbers as potentially referring to the same chemical entity. Its IUPAC name is 5-bromo-1H-pyrazol-3-amine.[2]

The fundamental structure consists of a five-membered pyrazole ring, which is a heterocyclic aromatic ring containing two adjacent nitrogen atoms. This core is substituted with a bromine atom at the 3-position and an amine group at the 5-position.

Caption: Chemical structure of **3-Bromo-1H-pyrazol-5-amine**.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **3-Bromo-1H-pyrazol-5-amine**, with data compiled from various chemical information sources. These properties are crucial for designing experimental conditions, including reaction setups, purification procedures, and formulation development.

Property	Value	Source
Molecular Formula	C ₃ H ₄ BrN ₃	[1] [2] [4] [5]
Molecular Weight	161.99 g/mol	[1] [2]
CAS Number	1203705-55-8 or 950739-21-6	[1] [2] [3] [4] [5] [6]
Boiling Point (Predicted)	384.2 ± 22.0 °C	[1]
Density (Predicted)	2.039 ± 0.06 g/cm ³	[1]
pKa (Predicted)	12.16 ± 0.10	[1]
LogP (Predicted)	1.33560	[1]
Physical Form	Solid	[3] [7]
Storage Conditions	2–8 °C under inert gas (Nitrogen or Argon)	[1] [7]

Experimental Protocol: Synthesis

A common synthetic route to **3-Bromo-1H-pyrazol-5-amine** involves the nitro reduction of a dibrominated pyrazole precursor. The following protocol is a detailed methodology for its synthesis.[\[3\]](#)

Starting Material: 3,4-dibromo-5-nitro-1H-pyrazole

Reagents and Solvents:

- Stannous chloride dihydrate (SnCl₂·2H₂O)
- Ethyl acetate

- Ethanol
- Aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Dichloromethane

Procedure:

- **Reaction Setup:** In a suitable reaction vessel, combine 3,4-dibromo-5-nitro-1H-pyrazole (69 g) with stannous chloride dihydrate (135 g).
- **Solvent Addition:** Add a solvent mixture of ethyl acetate (600 mL) and ethanol (300 mL) to the reaction vessel.
- **Nitro Reduction:** Heat the mixture to reflux at 110 °C for 45 minutes.
- **Work-up:**
 - After the reaction is complete, cool the resulting yellow homogeneous solution to room temperature.
 - Slowly pour the reaction mixture into a vigorously stirred mixture of aqueous sodium bicarbonate (33 g in 200 mL of water) and ethyl acetate (800 mL).
 - Separate the organic and aqueous phases.
 - Wash the organic phase with brine (200 mL).
 - Dry the organic phase over anhydrous sodium sulfate.
 - Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product as an orange oil.
- **Purification:**

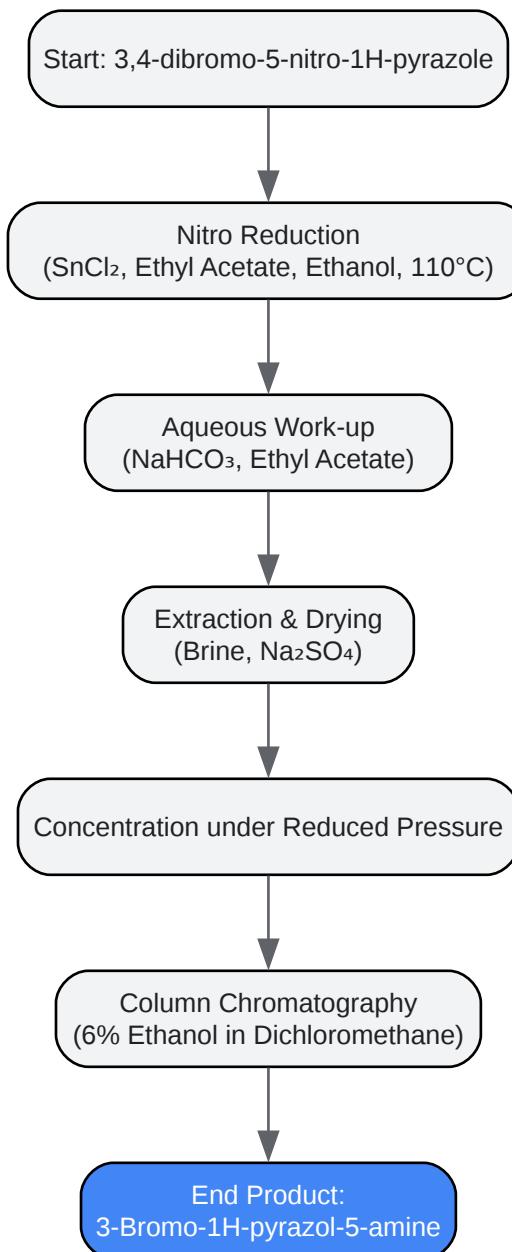
- Purify the crude product by fast column chromatography.
- Elute with a 6% ethanol solution in dichloromethane.
- The final product, **3-bromo-1H-pyrazol-5-amine**, is obtained as a light beige solid (13.2 g, 32% yield).[3]

Characterization:

- ^1H NMR (400 MHz, DMSO-d₆) δ : 5.20 (m, 3H), 11.60 (br s, 1H).[3]

Synthesis Workflow

The synthesis of **3-Bromo-1H-pyrazol-5-amine** can be visualized as a multi-step workflow, from the initial reaction to the final purification.



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Caption: Workflow for the synthesis of **3-Bromo-1H-pyrazol-5-amine**.

Applications in Drug Discovery

While specific applications of **3-Bromo-1H-pyrazol-5-amine** are not extensively detailed in the provided search results, its structural features make it a valuable building block in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.^{[8][9]}

One documented use of **3-Bromo-1H-pyrazol-5-amine** is as a reactant in the synthesis of a near-infrared fluorescence imaging probe.^[1] This probe is designed to preferentially bind to cannabinoid receptors (CB2R over CB1R), highlighting the compound's utility in developing targeted diagnostic and therapeutic agents.^[1] The broader class of 5-aminopyrazoles are key intermediates in the synthesis of various biologically active compounds, including potential treatments for inflammatory conditions like rheumatoid arthritis and asthma.^{[10][11]} The presence of both a bromo and an amino group provides two reactive sites for further chemical modification, allowing for the construction of diverse molecular libraries for drug screening.

Conclusion

3-Bromo-1H-pyrazol-5-amine is a key synthetic intermediate with significant potential in the field of drug development and chemical biology. This guide has provided essential technical information, including its chemical structure, physicochemical properties, and a detailed experimental protocol for its synthesis. The versatility of the pyrazole core, combined with the reactive handles on this specific derivative, ensures its continued importance for researchers aiming to design and synthesize novel bioactive molecules.

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